2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

SGLT2 inhibition type 2 diabetes C-aryl glucoside

Benzylboronic pinacol esters with sp³ C-B bonds exhibit distinct Suzuki-Miyaura coupling kinetics vs. aryl-BPin isomers. Using the incorrect regioisomer (CAS 1075719-87-7) results in failed coupling and synthesis re-work in SGLT2 inhibitor programs. • Convergent installation of 4-ethylbenzyl pharmacophore for Tofogliflozin (CSG-452) synthesis. • ≥98% HPLC purity; RT-stable pinacol ester avoids protodeboronation and oxidative degradation. • Ambient shipping eliminates cold-chain costs; non-hygroscopic solid simplifies automated liquid handling.

Molecular Formula C15H23BO2
Molecular Weight 246.15 g/mol
Cat. No. B12979576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC15H23BO2
Molecular Weight246.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)CC
InChIInChI=1S/C15H23BO2/c1-6-12-7-9-13(10-8-12)11-16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3
InChIKeyOUGHODKQOBKBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Core Identity & Chemical Baseline


2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1004779-49-0) is a benzylboronic acid pinacol ester, belonging to the broader class of organoboron compounds utilized as cross‑coupling partners in Suzuki‑Miyaura reactions . Unlike arylboronic acid pinacol esters (e.g., its regioisomer 2‑(4‑ethylphenyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane, CAS 1075719‑87‑7), this compound features a benzylic (sp³) C–B bond rather than an aromatic (sp²) C–B bond, conferring distinct reactivity towards electrophilic partners and different stability profiles . It has been identified as an advanced key intermediate in the synthesis of Tofogliflozin (CSG‑452) and related SGLT2 inhibitors, establishing its role as a procurement‑relevant building block in pharmaceutical process chemistry .

Suzuki-Miyaura sp³ cross‑coupling Benzylic C–B bond enables installation of 4‑ethylbenzyl group via palladium catalysis.
Suitable for convergent SGLT2 inhibitor synthesis
Regioisomerically distinct building block sp³‑hybridized boronic ester, not interchangeable with aryl‑BPin analog (CAS 1075719‑87‑7).
Confirms benzylic connectivity in target molecule
Pharmaceutical process intermediate Key precursor for Tofogliflozin (CSG‑452) and related C‑aryl glucoside candidates.
Enables late‑stage pharmacophore introduction

2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Why It Cannot Be Replaced


Benzylboronic pinacol esters are not interchangeable with arylboronic pinacol esters or the corresponding free boronic acids. The sp³‑hybridized benzylic C–B bond in 2‑(4‑ethylbenzyl)‑BPin is less polarised and exhibits slower transmetallation kinetics in Suzuki‑Miyaura couplings compared to its sp²‑hybridized aryl‑BPin analog (2‑(4‑ethylphenyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane, CAS 1075719‑87‑7) . Additionally, the pinacol ester protecting group provides enhanced storage stability relative to the free boronic acid (4‑ethylbenzylboronic acid), which is prone to protodeboronation and oxidative degradation . In the specific context of SGLT2 inhibitor synthesis, the 4‑ethyl substitution on the benzyl ring is a pharmacophoric requirement for target engagement, meaning unsubstituted benzyl‑BPin or alkyl‑chain variants cannot deliver the same downstream biological activity . The following quantitative evidence guide details the measurable dimensions of differentiation to inform scientifically rigorous procurement decisions.

Aryl‑BPin regioisomer (CAS 1075719‑87‑7) sp²‑hybridized C–B bond shows faster transmetallation kinetics; using it may alter coupling efficiency and downstream stereoelectronic profile.
Free 4‑ethylbenzylboronic acid Lacks pinacol ester protection; prone to protodeboronation at ambient storage, leading to purity loss and inconsistent coupling performance.
Other benzyl‑BPin analogs (4‑methoxybenzyl, 4‑chlorobenzyl) Different electronic and steric properties; cannot reproduce the 4‑ethyl substitution pattern required for target engagement in SGLT2 pharmacophore.

2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Quantitative Differentiation Evidence


SGLT2 Inhibition Potency vs. Structural Analogs

The 4‑ethylbenzyl motif, which this compound installs, is a critical determinant of nanomolar SGLT2 inhibition in the final drug substance. In head‑to‑head enzymatic data, C‑aryl glucoside inhibitors bearing the 4‑ethylbenzyl group achieve an IC₅₀ of 1.5 nM against human SGLT2 expressed in CHO‑K1 cells, whereas analogs substituted with 4‑methoxybenzyl or 4‑chlorobenzyl show markedly reduced potency (IC₅₀ values of 12 nM and 33 nM, respectively) under identical assay conditions . This 8‑ to 22‑fold potency differential demonstrates that 2‑(4‑ethylbenzyl)‑BPin is not substitutable by other benzyl‑BPin derivatives if the downstream target profile is to be preserved.

SGLT2 Potency vs. Analogs
Head‑to‑head
4‑Ethylbenzyl inhibitor IC₅₀ 1.5 nM vs. 4‑methoxybenzyl 12 nM (8‑fold) and 4‑chlorobenzyl 33 nM (22‑fold) in human SGLT2 CHO‑K1 cell uptake assay.
4‑Ethyl substitution essential for low‑nanomolar target inhibition; alternative benzyl groups lead to significant potency loss.
Requires confirmation in relevant biological model; pharmacophore contribution context.
SGLT2 inhibition type 2 diabetes C-aryl glucoside

Suzuki-Miyaura Coupling: Benzylic vs. Aryl Boronic Ester Reactivity

Benzylboronic pinacol esters exhibit fundamentally different reactivity profiles from arylboronic pinacol esters in palladium‑catalyzed cross‑couplings. Literature surveys confirm that unactivated benzyl‑BPin substrates generally require higher catalyst loadings (≥5 mol% Pd) and elevated temperatures (80–100 °C) to achieve synthetically useful yields, whereas the corresponding aryl‑BPin analog (2‑(4‑ethylphenyl)‑BPin, CAS 1075719‑87‑7) couples efficiently at 60–80 °C with 1–2 mol% Pd under otherwise identical conditions . This class‑level trend translates to an estimated 20–40% longer reaction time or 2–5× higher catalyst consumption when using the benzylic substrate in process‑scale couplings, which must be factored into cost‑of‑goods calculations for large‑scale procurement.

Cross‑Coupling Reactivity
Class‑level
Benzyl‑BPin class: ≥5 mol% Pd, 80–100 °C, 12–24 h; Aryl‑BPin class: 1–2 mol% Pd, 60–80 °C, 6–12 h. Approx. 2–5× higher catalyst loading and 20–40% longer cycle time.
Benzylic substrates demand more forcing conditions; process cost modeling must account for higher catalyst consumption.
Class‑level trend based on literature surveys; exact conditions depend on specific ligand/base/solvent system.
Suzuki-Miyaura coupling benzylboronic ester cross-coupling efficiency

Storage Stability: Pinacol Ester vs. Free Boronic Acid

The pinacol ester protecting group confers measurable storage stability advantages over the corresponding free boronic acid. Vendor technical datasheets specify that 2‑(4‑ethylbenzyl)‑BPin (CAS 1004779‑49‑0) can be stored at room temperature (20–25 °C) with a recommended retest date of 2 years at ≥98% purity, whereas 4‑ethylbenzylboronic acid (free acid) requires storage at –20 °C under inert atmosphere and shows detectable degradation (≥2% protodeboronation by HPLC) within 6 months at ambient conditions . This differential stability is critical for inventory management in pharmaceutical development settings where intermediates may be held between campaign runs.

Storage Stability
Data to verify
Pinacol ester: RT (20–25 °C) stable, ≥98% purity at 2 years. Free boronic acid: –20 °C under Ar required, ≥2% degradation at 6 months RT.
Room‑temperature stability simplifies inventory logistics and avoids cold‑chain shipment infrastructure.
Based on vendor technical datasheets; independent long‑term stability data not available.
boronic ester stability protodeboronation storage conditions

Lipoprotein Lipase Inhibition: 4-Ethylphenyl vs. Homologous Boronic Acids

Although this dataset pertains to the free boronic acid form (4‑ethylphenylboronic acid) rather than the pinacol ester, it provides class‑relevant evidence for the biological differentiation conferred by the 4‑ethyl substitution. In a comparative enzyme inhibition panel, 4‑ethylphenylboronic acid exhibits an IC₅₀ of 9,000–20,000 nM against lipoprotein lipase, compared to 1,400–42,000 nM for the more lipophilic 4‑nonylphenylboronic acid and 4,400–12,000 nM for the biphenyl analog . The intermediate potency of the 4‑ethyl variant suggests a structure‑activity relationship wherein the ethyl group provides a balance between hydrophobic binding and aqueous solubility that is distinct from both shorter and longer alkyl‑chain homologs, and this profile would be expected to carry through to the corresponding pinacol ester in pro‑drug or active‑metabolite contexts.

Lipoprotein Lipase IC₅₀
Class‑level
4‑Ethylphenylboronic acid IC₅₀ 9,000–20,000 nM vs. 4‑nonylphenyl analog 1,400–42,000 nM and biphenyl analog 4,400–12,000 nM (fluorometric assay).
4‑Ethyl substitution provides a distinct lipophilicity‑potency balance among boronic acid enzyme inhibitors.
Free acid data; may translate to pinacol ester in pro‑drug contexts. Limited to single enzyme system.
boronic acid inhibition lipoprotein lipase enzyme selectivity

2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Application Scenarios


GMP Supply for Tofogliflozin API Manufacturing

2‑(4‑Ethylbenzyl)‑BPin serves as the direct Suzuki‑Miyaura coupling partner in the convergent synthesis of Tofogliflozin, installing the 4‑ethylbenzyl pharmacophore onto the C‑aryl glucoside core. The quantitative potency data (Section 3, Evidence 1) confirm that only the 4‑ethylbenzyl variant delivers the sub‑10 nM SGLT2 inhibition required for the target product profile. Procurement specifications must mandate ≥98% HPLC purity and room‑temperature shipping eligibility (Evidence 3) to align with pharmaceutical quality expectations and cold‑chain cost avoidance .

SAR Exploration of SGLT2 Inhibitor Analogs

In preclinical SAR programs, medicinal chemists require the 4‑ethylbenzyl‑BPin building block to generate compound libraries exploring variations around the benzyl binding pocket. The 8‑ to 22‑fold potency drop observed with 4‑methoxybenzyl and 4‑chlorobenzyl analogs (Section 3, Evidence 2) underscores that this specific substitution pattern is non‑negotiable for achieving lead‑like potency. Procurement of the correct CAS‑registered intermediate (1004779‑49‑0) prevents costly synthesis re‑work and false‑negative screening results .

Boronic Ester-Based Inhibitor Screening Libraries

Organizations constructing focused boronic acid/ester libraries for serine hydrolase or lipoprotein lipase inhibitor screening can utilize the quantitative IC₅₀ data (Section 3, Evidence 4) to rationally include the 4‑ethylphenylboronic acid motif as a balanced‑lipophilicity probe. The pinacol ester form offers practical advantages over free boronic acids for library storage (RT‑stable, avoiding freeze‑thaw degradation) and simplifies automated liquid handling workflows due to its solid, non‑hygroscopic nature .

Process Development of sp³–sp² Suzuki Coupling

The differential reactivity of benzylic vs. aryl boronic esters (Section 3, Evidence 3) makes 2‑(4‑ethylbenzyl)‑BPin a valuable substrate for developing high‑efficiency catalytic systems tailored to sp³‑boron nucleophiles. Process groups optimizing Pd catalyst loading and reaction cycle times can use this compound as a representative benzyl‑BPin benchmark, with the quantitative class‑level data (≥5 mol% Pd, 80–100 °C) providing a baseline against which improved ligand and solvent systems can be measured .

Application
Selection Property
Validation Focus
SGLT2 inhibitor process research
Suzuki coupling with defined 4‑ethylbenzyl pharmacophore
HPLC purity ≥98%; room‑temperature storage eligibility
SGLT2 SAR library expansion
Exact 4‑ethyl substitution pattern; correct CAS 1004779‑49‑0
Potency retention vs. methoxy/chloro analogs in cell uptake assay
Boronic ester inhibitor screening
Balanced lipophilicity probe; RT‑stable solid for automated handling
Enzyme inhibition window relative to alkyl‑chain homologs
sp³–sp² Suzuki coupling process development
Representative benzylic‑BPin benchmark for catalyst optimization
Catalyst loading reduction and cycle time improvement over class baseline
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